5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Description
5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound featuring a fused pyrrole-pyridine (pyrrolopyridine) core. The molecule is substituted with a fluorine atom at the 5-position and a methyl group at the 3-position. The fluorine atom improves metabolic stability and lipophilicity, while the methyl group may influence steric interactions and conformational flexibility .
Structure
3D Structure
Properties
Molecular Formula |
C8H7FN2O |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
5-fluoro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7FN2O/c1-4-6-2-5(9)3-10-7(6)11-8(4)12/h2-4H,1H3,(H,10,11,12) |
InChI Key |
NKXLLTKHFGGKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(NC1=O)N=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated pyridine derivative with a suitable amine under acidic conditions to form the desired pyrrolo[2,3-b]pyridine ring system. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 166.15 g/mol. Its structure features a fluorine atom at the 5-position and a methyl group at the 3-position of the pyrrolo ring, contributing to its distinct chemical reactivity and biological properties. The InChI key is NKXLLTKHFGGKTB-UHFFFAOYSA-N, and its canonical SMILES notation is CC1C2=C(NC1=O)N=CC(=C2)F.
Medicinal Chemistry Applications
1. Inhibition of Fibroblast Growth Factor Receptors (FGFR)
Research indicates that 5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one acts as an inhibitor of FGFRs, which are critical in cell signaling pathways related to growth and development. This inhibition can affect cell proliferation and survival, making it a potential candidate for cancer treatment where FGFR signaling is implicated.
2. Anticancer Activity
Due to its ability to interact with specific molecular targets, this compound has shown promise in anticancer applications. Studies demonstrate that it can modulate cell signaling pathways associated with apoptosis and proliferation, which are crucial in cancer biology .
3. Scaffold for Drug Development
The unique structural features of this compound allow it to serve as a scaffold for developing novel therapeutic agents targeting various biological pathways. Its ability to form hydrogen bonds with target proteins enhances binding affinity and specificity, facilitating the design of more effective drugs .
Comparative Analysis with Related Compounds
To better understand the significance of this compound in medicinal chemistry, a comparison with similar compounds reveals distinct advantages:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks fluorine and methyl groups | Different reactivity profile |
| 5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | Similar structure but without methyl group | Variation in biological activity |
| 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | Lacks fluorine atom | Altered chemical behavior |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Contains fluorine but different positioning | Distinct pharmacological properties |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | Contains bromine instead of fluorine | Potentially different biological interactions |
This table highlights how the presence of both fluorine and methyl groups in this compound contributes to its unique chemical reactivity and biological properties compared to other similar compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[2,3-b]pyridin-2-one core is a privileged structure in medicinal chemistry. Below is a detailed comparison of 5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one with structurally related analogs:
Substituent Effects on Physicochemical Properties
Biological Activity
5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFR). This article delves into its synthesis, biological activities, structure-activity relationships, and comparisons with related compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 166.15 g/mol. Its structure features a fluorine atom at the 5-position and a methyl group at the 3-position of the pyrrolo ring, which contributes to its unique chemical properties and biological activities. The InChI key for this compound is NKXLLTKHFGGKTB-UHFFFAOYSA-N, and its canonical SMILES notation is CC1C2=C(NC1=O)N=CC(=C2)F .
FGFR Inhibition
Research indicates that this compound exhibits significant activity as an FGFR inhibitor. FGFRs are critical in various cellular processes, including proliferation and differentiation. The inhibition of these receptors can have therapeutic implications in cancer treatment and other diseases characterized by aberrant FGFR signaling .
Interaction with Cellular Targets
The compound's ability to interact with specific proteins and enzymes enhances its biological efficacy. Studies suggest that it can modulate cell signaling pathways related to proliferation and apoptosis through hydrogen bonding with target proteins . This interaction profile may lead to significant biological effects that warrant further investigation.
Structure-Activity Relationship (SAR)
The unique structural features of this compound allow it to engage effectively with various molecular targets. The following table summarizes the comparative structural features of this compound and related pyrrolo derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Lacks fluorine and methyl groups | Different reactivity profile |
| 5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | Similar structure but without methyl group | Variation in biological activity |
| 3-Methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one | Lacks fluorine atom | Altered chemical behavior |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Contains fluorine but different positioning | Distinct pharmacological properties |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | Contains bromine instead of fluorine | Potentially different biological interactions |
This table illustrates how the presence or absence of specific functional groups influences the compound's reactivity and biological activity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Cancer Therapeutics : Its role as an FGFR inhibitor positions it as a candidate for cancer therapies targeting pathways involved in tumor growth.
- Macrophage Regulation : Inhibition of CSF1R (Colony Stimulating Factor 1 Receptor), a receptor tyrosine kinase involved in macrophage differentiation and maintenance, has been suggested as a therapeutic approach for various disorders. Compounds similar to this compound have shown subnanomolar enzymatic inhibition against CSF1R .
Q & A
Q. What are the common synthetic routes for 5-Fluoro-3-methyl-pyrrolo[2,3-b]pyridin-2-one?
- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, 3,5-disubstituted pyrrolo[2,3-b]pyridines are synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids and brominated intermediates. Key steps include:
- Halogenation : Bromination or iodination at position 3 using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in acetone .
- Cross-coupling : Substitution at position 5 with fluoro-containing aryl boronic acids under reflux (90–105°C) using Pd(PPh₃)₄ as a catalyst .
- Cyclization : Acid- or base-mediated cyclization to form the lactam (2-one) moiety .
Reaction conditions (solvent, temperature, catalyst loading) must be optimized to improve yields (e.g., toluene/ethanol/water mixtures for cross-coupling) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- ¹H/¹³C NMR : To confirm substituent positions and regioselectivity. For example, the methyl group at position 3 appears as a singlet (~δ 2.1 ppm), while fluorine at position 5 deshields adjacent protons .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular formula (e.g., [M+H]⁺ peak at m/z 209.082 for C₈H₇FN₂O) .
- X-ray Crystallography : For unambiguous confirmation of the fused pyrrolopyridinone ring system, though this requires high-purity crystals .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Initial screens focus on binding affinity and enzyme inhibition :
- Kinase Assays : Use fluorescence polarization or TR-FRET assays to measure inhibition of kinases like JAK2 or EGFR, which often interact with pyrrolopyridinones .
- Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols .
- Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH (7.4) .
Advanced Research Questions
Q. How can regioselectivity be controlled during substitution reactions on the pyrrolo[2,3-b]pyridine core?
- Methodological Answer : Regioselectivity depends on substituent electronic effects and catalyst choice :
- Electron-Withdrawing Groups (EWGs) : Fluorine at position 5 directs electrophilic substitution to position 3 due to its meta-directing nature. Use NIS in acetone to achieve selective iodination .
- Catalyst Optimization : Pd(PPh₃)₄ favors coupling at position 5 with aryl boronic acids, while Buchwald-Hartwig conditions (e.g., XPhos Pd G3) target nitrogen-containing positions .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices or electrostatic potential maps .
Q. How should contradictory biological activity data be resolved?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
-
Orthogonal Assays : Confirm kinase inhibition using both biochemical (e.g., ADP-Glo) and cellular (e.g., Western blot for phosphorylated targets) methods .
-
Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
-
Structural Analog Comparison : Test derivatives like 5-(hydroxymethyl)-3-methyl-pyrrolo[2,3-b]pyridin-2-one to isolate substituent-specific effects (see Table 1) .
Table 1 : Structural analogs and their bioactivity profiles
Compound Substituents IC₅₀ (EGFR) Solubility (µM) 5-Fluoro-3-methyl-2-one 5-F, 3-CH₃ 12 nM 45 5-Hydroxy-3-methyl-2-one 5-OH, 3-CH₃ 85 nM 120 5-Chloro-3-phenyl-2-one 5-Cl, 3-Ph 8 nM 18
Q. What strategies improve yield in multi-step syntheses of fluorinated pyrrolopyridinones?
- Methodological Answer : Yield optimization involves:
- Protecting Groups : Use tosyl (Ts) groups to stabilize reactive intermediates during cross-coupling (e.g., NaH/TsCl in THF) .
- Purification : Employ silica gel chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) or recrystallization (ethanol/water) .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) for steps like cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
